![molecular formula C12H17NO B2862300 4-[(Diethylamino)methyl]benzaldehyde CAS No. 82413-58-9](/img/structure/B2862300.png)
4-[(Diethylamino)methyl]benzaldehyde
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Overview
Description
4-[(Diethylamino)methyl]benzaldehyde is an organic carbonyl compound containing amino and aldehyde groups . It is used in Ehrlich and Kovac’s reagents to test indole . It is also used to prepare aldehydes from Grignard reagents .
Synthesis Analysis
The synthesis of this compound involves the use of Grignard reagents . It is also used in the preparation of trans-4-dimethylamino-4′-nitrostilbene .Molecular Structure Analysis
The molecular formula of this compound is C11H15NO . It has a molecular weight of 177.24 g/mol .Chemical Reactions Analysis
This compound forms colored condensation products (Schiff bases) with pyrroles and primary amines . It is also used in the synthesis of azo-azomethine dyes by condensation reaction .Physical And Chemical Properties Analysis
This compound has a density of 1.22 g/cm3 at 20.1 °C . It has a flash point of 164 °C and an ignition temperature of 445 °C . The melting point is 70.7 °C . It is practically insoluble in water, with a solubility of 0.8 g/l .Scientific Research Applications
Inhibition of Aldehyde Dehydrogenase
4-[(Diethylamino)methyl]benzaldehyde (DEAB) has been identified as a potent inhibitor of cytosolic aldehyde dehydrogenase (ALDH) in vitro. A study conducted on mice demonstrated that DEAB effectively inhibited ALDH in vivo without affecting the microsomal mixed function oxidase activity, as assessed by antipyrine clearance. This suggests potential applications of DEAB in the field of biochemistry and pharmacology, specifically in manipulating ALDH activity (Mahmoud et al., 1993).
Chemical Synthesis and Analysis
DEAB has been utilized in chemical synthesis processes. For instance, it has been used in the Meerwein alkylation of Ehrlich's Aldehyde, showing its versatility in organic synthesis (Froschauer et al., 2013). Additionally, DEAB serves as a derivatizing agent in the analysis of methoxyamine, a potential anti-cancer drug, using HPLC-UV methods (Liao et al., 2005).
Corrosion Inhibition
In the field of materials science, DEAB derivatives like 4-(N,N-diethylamino)benzaldehyde thiosemicarbazone (DEABT) have been studied for their corrosion inhibition properties. DEABT demonstrated efficacy in preventing corrosion of aged 18 Ni 250 grade maraging steel in phosphoric acid, highlighting its potential application in corrosion science (Poornima et al., 2011).
Radiopharmaceutical Synthesis
DEAB has been used in the synthesis of radiopharmaceuticals. For instance, it played a role in the facile synthesis of a selective CB2 radioligand, indicating its utility in nuclear medicine and imaging (Gao et al., 2014).
Bromination Studies
Safety and Hazards
properties
IUPAC Name |
4-(diethylaminomethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-13(4-2)9-11-5-7-12(10-14)8-6-11/h5-8,10H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQRWFHYALUBCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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